trans-4-Aminocyclohexanecarboxylic acid
Overview
Description
trans-4-Aminocyclohexanecarboxylic acid: is an organic compound with the molecular formula C7H13NO2 It is a stereoisomer of 4-aminocyclohexanecarboxylic acid, where the amino group and the carboxylic acid group are positioned trans to each other on the cyclohexane ring
Mechanism of Action
Target of Action
4-Aminocyclohexanecarboxylic acid, also known as cis-4-Aminocyclohexanecarboxylic acid or trans-4-Aminocyclohexanecarboxylic acid, is a compound with potential antistaphylococcal activity
Mode of Action
It has been suggested that the compound and its derivatives have antistaphylococcal activity . This suggests that it may interact with bacterial cells, possibly disrupting their growth or function.
Biochemical Pathways
Given its potential antistaphylococcal activity, it may interfere with the biochemical pathways essential for the growth and survival of staphylococcus aureus .
Result of Action
Its potential antistaphylococcal activity suggests that it may have a bacteriostatic or bactericidal effect on staphylococcus aureus .
Biochemical Analysis
Biochemical Properties
4-Aminocyclohexanecarboxylic acid serves as a building block in the development of peptides that mimic proteins . This helps in understanding protein folding and stability
Molecular Mechanism
It is known to interact with biomolecules, potentially influencing enzyme activity and gene expression . The specifics of these interactions and their implications for the compound’s mechanism of action require further study.
Temporal Effects in Laboratory Settings
Current knowledge suggests that this compound is stable under standard laboratory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of p-nitrophenylacetic acid: The synthesis of trans-4-aminocyclohexanecarboxylic acid can be achieved by the hydrogenation of p-nitrophenylacetic acid using a Raney nickel catalyst in an alkaline medium at temperatures between 130-160°C.
Industrial Production Methods: The industrial production of this compound typically involves the hydrogenation of 4-aminobenzoic acid derivatives under basic conditions with a suitable catalyst and solvent mixture. This process uses low hydrogen pressure, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-Aminocyclohexanecarboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry: : trans-4-Aminocyclohexanecarboxylic acid is used as a building block in organic synthesis for the preparation of various pharmacologically active compounds .
Biology: : It is used in the study of enzyme-substrate interactions and as a lysine analogue to characterize binding sites in plasminogen .
Industry: : It is used as an intermediate in the synthesis of drugs such as Ambroxol hydrochloride .
Comparison with Similar Compounds
cis-4-Aminocyclohexanecarboxylic acid: The cis isomer has the amino and carboxylic acid groups on the same side of the cyclohexane ring.
4-Aminocyclohexylacetic acid: This compound has an additional methylene group between the cyclohexane ring and the carboxylic acid group.
Uniqueness: trans-4-Aminocyclohexanecarboxylic acid is unique due to its trans configuration, which imparts different chemical and biological properties compared to its cis isomer. This configuration can influence the compound’s reactivity and interaction with biological targets, making it valuable for specific applications in pharmaceuticals and organic synthesis .
Properties
IUPAC Name |
4-aminocyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNGLYHKYPNTEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901273 | |
Record name | NoName_367 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30901273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1776-53-0, 3685-23-2, 3685-25-4 | |
Record name | 4-Aminocyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1776-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cis-4-Aminocyclohexanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanecarboxylic acid, 4-amino-, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3685-25-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12785 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3685-23-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12784 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanecarboxylic acid, 4-amino | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.999 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cis-4-amino-1-cyclohexanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-4-Aminocyclohexanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-aminocyclohexanecarboxylic acid?
A1: 4-Aminocyclohexanecarboxylic acid has the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol. []
Q2: Does the cis/trans isomerism of ACCA influence its crystal structure?
A2: Yes, cis-4-aminocyclohexanecarboxylic acid exists as a zwitterion in its crystal structure and forms a hemihydrate with water molecules. The cyclohexane ring adopts a chair conformation, with the carboxylate and ammonium groups in axial and equatorial positions, respectively. These units form a sandwich structure stabilized by head-to-tail hydrogen bonds and further interact with water molecules through O-H...O hydrogen bonds. []
Q3: How does ACCA impact the biological activity of peptides when incorporated as a building block?
A3: Incorporating ACCA into peptides can significantly alter their conformational flexibility and thus, their biological activity. For instance, incorporating cis and trans ACCA into dynorphin A (1-13)NH2 analogues led to peptides with modest affinity for kappa opioid receptors and modest kappa-receptor selectivity. [, ] This modification highlights the potential of ACCA to modulate peptide-receptor interactions.
Q4: Can ACCA be used to develop selective opioid receptor ligands?
A4: Research suggests that incorporating ACCA into peptide analogues can influence receptor selectivity. For example, cis- and trans-ACCA-containing dynorphin A analogues exhibited selectivity for kappa opioid receptors over mu and delta receptors. [, ] Similarly, cis-3-ACCA-containing deltorphin C analogues showed preferential binding towards delta opioid receptors. []
Q5: Does ACCA incorporation affect the stability of peptides?
A5: Studies indicate that ACCA can enhance peptide stability. Deltorphin C analogues incorporating ACCA demonstrated high resistance to degradation by plasma or brain enzymes. [] This increased stability suggests potential for prolonged activity in vivo.
Q6: Are there any catalytic applications of ACCA?
A6: While ACCA itself may not be catalytically active, its derivatives have shown potential in this area. For example, supported Rh metal catalysts have demonstrated efficacy in synthesizing ACCA through the hydrogenation of 4-aminobenzoic acid. []
Q7: How is computational chemistry used in ACCA research?
A7: Computational methods like molecular modeling were used to predict the conformational behavior of ACCA within peptide structures. [, ] These techniques help researchers understand how ACCA influences the overall structure and, consequently, the biological activity of the modified peptides.
Q8: What is known about the material compatibility and stability of ACCA?
A8: While specific details about the material compatibility of ACCA are limited in the provided research, its use in peptide synthesis [, , ] and as a building block for self-assembling peptide nanotubes [] suggests its compatibility with biological systems and potential for material science applications.
Q9: Is there information available on the SHE regulations, toxicology, and safety profile of ACCA?
A9: The provided research primarily focuses on the synthesis and biological evaluation of ACCA and its derivatives. More comprehensive studies are needed to assess its environmental impact, toxicology, and safety profile for various applications.
Q10: What other research directions are being explored with ACCA?
A10: Beyond peptide modifications, ACCA shows promise in developing self-assembling peptide nanotubes with large diameters and hydrophobic pores. [] This finding opens avenues for applications in nanotechnology and materials science. Additionally, research on ACCA derivatives as potential anti-tumor agents [] highlights its versatility as a chemical building block.
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